4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 4-(methylthio)phenyl group at position 3. The sulfamoyl moiety at position 4 of the benzamide is further modified with a 4-methylpiperidine group. Its structural complexity combines pharmacophores associated with antibacterial activity, including the 1,3,4-oxadiazole (known for electron-deficient properties and bioactivity) and the sulfamoyl-piperidine motif (implicated in enzyme inhibition) .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-11-13-26(14-12-15)32(28,29)19-9-5-16(6-10-19)20(27)23-22-25-24-21(30-22)17-3-7-18(31-2)8-4-17/h3-10,15H,11-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJJSKVVBUZUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on current literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety, an oxadiazole ring, and a sulfonamide functional group. These structural elements contribute to its biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of the piperidine and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often linked to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
2. Anticancer Potential
The compound's potential as an anticancer agent has been explored through in vitro studies. It has shown promising results in inhibiting cancer cell lines, likely due to its ability to interfere with cellular signaling pathways essential for cancer cell proliferation . Docking studies suggest that the compound can bind effectively to target proteins involved in tumor growth.
3. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Notably, it has shown strong inhibitory activity against acetylcholinesterase, an enzyme linked to neurodegenerative diseases . The IC50 values for various derivatives indicate their potency:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound D | Urease | 0.63 ± 0.001 |
These values highlight the compound's potential in treating conditions related to enzyme dysfunction.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Antibacterial Screening : A study synthesized various piperidine derivatives and assessed their antibacterial activities. The results indicated that certain modifications could enhance efficacy against specific strains .
- In Silico Studies : Molecular docking simulations have provided insights into how this compound interacts with target proteins at the molecular level, suggesting that structural modifications could improve binding affinity .
- Pharmacological Profiling : Comprehensive profiling of related compounds revealed a spectrum of biological activities, including hypoglycemic effects and diuretic properties, indicating a broad therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Key Substituents
The compound’s analogs differ primarily in:
- Substituents on the 1,3,4-oxadiazole ring : Position and nature of aryl/aralkyl groups.
- Functional groups : Thioether (-S-) vs. sulfonyl (-SO2-) vs. benzamide (-CONH-).
- Sulfamoyl modifications : Piperidine vs. other cyclic amines.
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Query vs. 6a (): The benzamide linkage in the query compound replaces the thioether (-S-) in 6a.
- Query vs. CAS 898351-37-6 : The query’s 4-(methylthio)phenyl group is less electron-withdrawing than the 3-(methylsulfonyl)phenyl in CAS 898351-37-4. The para vs. meta substitution may also influence steric interactions with biological targets .
- Query vs. CAS 891122-01-3 : The 2,5-dimethylphenyl group in CAS 891122-01-3 introduces steric bulk, which could hinder membrane penetration compared to the query’s linear 4-(methylthio)phenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
